Cas no 53582-00-6 (Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel-)

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, (1R,2R)-rel-, is a chiral cyclopropane derivative featuring a 4-bromophenyl substituent and an ethyl ester functional group. The (1R,2R)-relative configuration enhances its utility in stereoselective synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the bromophenyl moiety offers reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings. The ethyl ester group provides stability while allowing straightforward hydrolysis or transesterification for downstream modifications. This compound serves as a versatile intermediate in asymmetric synthesis, enabling the construction of complex chiral frameworks with high precision. Its well-defined stereochemistry and functional handles make it valuable for research and industrial-scale applications.
Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel- structure
53582-00-6 structure
Product Name:Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel-
CAS No:53582-00-6
MF:C12H13BrO2
MW:
MDL:MFCD27931116
CID:1583387
Update Time:2025-06-26

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel-
    • trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester
    • MDL: MFCD27931116
    • Inchi: 1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
    • InChI Key: RAFFPNRMOQNLAA-WDEREUQCSA-N
    • SMILES: C([C@@H]1C[C@H]1C1C=CC(Br)=CC=1)(=O)OCC

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Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  rt; 1 h, rt → 50 °C; 50 °C → rt
2.2 Solvents: Dimethyl sulfoxide ;  1 h, rt; overnight, rt
Reference
Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy
McCoull, William ; et al, Journal of Medicinal Chemistry, 2017, 60(7), 3187-3197

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  rt; 1 h, rt → 50 °C; 50 °C → rt
1.2 Solvents: Dimethyl sulfoxide ;  1 h, rt; overnight, rt
Reference
Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy
McCoull, William ; et al, Journal of Medicinal Chemistry, 2017, 60(7), 3187-3197

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel- Raw materials

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel- Preparation Products

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel- Suppliers

Amadis Chemical Company Limited
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(CAS:53582-00-6)Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel-
Order Number:A965050
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Quantity:50mg/100mg/250mg/500mg/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:16
Price ($):217.0/327.0/546.0/765.0/4381.0/1094.0
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Additional information on Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, (1R,2R)-rel- (CAS No. 53582-00-6): An Overview

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, (1R,2R)-rel- (CAS No. 53582-00-6) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a cyclopropane ring and a brominated phenyl group, which contribute to its potential applications in various chemical and biological processes.

The cyclopropane ring is a three-membered ring that imparts significant strain to the molecule due to the high angle strain and eclipsing interactions. This strain can be harnessed in synthetic transformations to drive reactions towards specific products. The presence of the brominated phenyl group provides a versatile handle for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules.

The (1R,2R)-rel- stereochemistry of this compound is particularly noteworthy. Chirality plays a crucial role in the biological activity and pharmacological properties of many compounds. The specific stereochemistry of Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, (1R,2R)-rel- can influence its interactions with biological targets, such as enzymes and receptors. This makes it an important candidate for the development of enantiomerically pure drugs and other bioactive molecules.

Recent research has highlighted the potential of chiral cyclopropanes in various applications. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of chiral cyclopropanes as intermediates in the synthesis of bioactive natural products. The unique reactivity and stability of these compounds make them attractive for use in asymmetric synthesis and catalysis.

In the context of medicinal chemistry, Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, (1R,2R)-rel- has shown promise as a building block for the development of novel therapeutic agents. Its brominated phenyl group can be readily modified to introduce various functional groups that can enhance the pharmacological properties of the final product. For example, researchers at the University of California have explored the use of similar compounds in the design of inhibitors for specific protein-protein interactions.

The synthetic accessibility of Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, (1R,2R)-rel- has also been improved through recent advancements in synthetic methods. A notable approach involves the use of transition-metal-catalyzed reactions to construct the cyclopropane ring with high stereoselectivity. These methods have been reported to provide excellent yields and enantioselectivities, making them highly suitable for large-scale production.

In addition to its synthetic utility, Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, (1R,2R)-rel- has been studied for its potential biological activities. Preliminary studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

The environmental impact and safety profile of Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, (1R,2R)-rel- are also important considerations. While no significant environmental concerns have been reported for this compound to date, ongoing studies are being conducted to ensure its safe use in industrial and laboratory settings.

In conclusion, Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, (1R,2R)-rel- (CAS No. 53582-00-6) is a versatile and promising compound with a wide range of potential applications in organic synthesis and medicinal chemistry. Its unique structural features and chiral properties make it an attractive candidate for further research and development. As new synthetic methods and biological studies continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.

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Amadis Chemical Company Limited
(CAS:53582-00-6)Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester,(1R,2R)-rel-
A965050
Purity:99%/99%/99%/99%/99%/99%
Quantity:50mg/100mg/250mg/500mg/5g/1g
Price ($):217.0/327.0/546.0/765.0/4381.0/1094.0
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